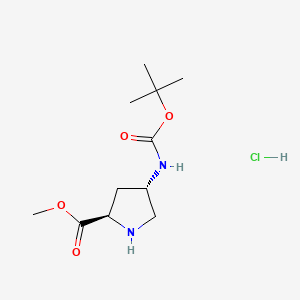

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

描述

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.

化学反应分析

Types of Reactions

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present. For example, the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions include the free amine, carboxylic acid, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

1.1. Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential anti-cancer and anti-inflammatory properties.

Table 1: Synthesis Pathways Involving (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate Hydrochloride

| Reaction Type | Product Type | Reference |

|---|---|---|

| Amidation | Peptide Synthesis | |

| Alkylation | Modified Amino Acids | |

| Reduction | Alcohol Derivatives |

Biochemical Research Applications

2.1. Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. It has shown potential as a competitive inhibitor for certain proteases, which can be relevant in drug design for diseases where these enzymes play a critical role.

Case Study: Protease Inhibition

In a study examining the effects of various amino acid derivatives on protease activity, this compound was found to significantly reduce enzyme activity at micromolar concentrations, suggesting its utility in therapeutic applications targeting proteolytic diseases.

Pharmaceutical Applications

3.1. Development of Therapeutics

Due to its structural features, this compound is being investigated for its role in developing therapeutics for neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions such as Alzheimer’s disease.

Table 2: Therapeutic Potential of this compound

| Disease Target | Mechanism of Action | Reference |

|---|---|---|

| Alzheimer’s Disease | Inhibition of amyloid-beta aggregation | |

| Cancer | Induction of apoptosis in cancer cells | |

| Inflammation | Modulation of cytokine release |

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and biochemical research, showcasing its versatility as a building block in drug development and therapeutic applications. Future research should focus on optimizing its synthesis and exploring its efficacy in clinical settings.

作用机制

The mechanism of action of (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride depends on its specific application. In pharmaceutical research, it often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. This active form can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

(2R,4S)-Methyl 4-amino-2-carboxylate hydrochloride: Lacks the Boc protection, making it more reactive but less stable.

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: The free base form, which is less soluble in water compared to the hydrochloride salt.

Uniqueness

The presence of the Boc group in (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride provides stability and protection during synthetic procedures, making it a valuable intermediate in organic synthesis. Its hydrochloride salt form enhances solubility, facilitating its use in aqueous reactions and biological studies.

This compound’s unique combination of stability, reactivity, and solubility makes it a versatile tool in various fields of scientific research and industrial applications.

生物活性

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C11H21ClN2O4

- Molecular Weight : 280.75 g/mol

- CAS Number : 1279032-67-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound functions as a protein degrader building block, which suggests its involvement in targeted protein degradation pathways. This mechanism is particularly relevant in the context of cancer therapy, where the degradation of specific proteins can lead to reduced tumor growth and increased apoptosis in cancer cells.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor properties by inducing apoptosis in various cancer cell lines. For instance, a related study demonstrated that certain derivatives could significantly reduce cell viability in breast cancer cells through the activation of apoptotic pathways .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been shown to modulate glutamate receptors, which are critical in neurodegenerative diseases such as Alzheimer's . By influencing these receptors, the compound may help prevent excitotoxicity and neuronal death.

- Inhibition of Enzymatic Activity : The compound's structural characteristics allow it to inhibit specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

属性

IUPAC Name |

methyl (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYJRIAHJXTNC-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662570 | |

| Record name | Methyl (4S)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-94-7, 1279032-67-5 | |

| Record name | D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253792-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4S)-4-[(tert-butoxycarbonyl)amino]-D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。